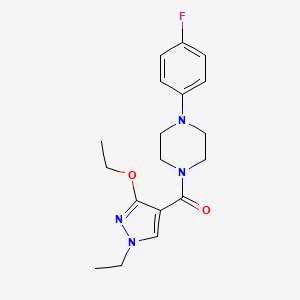

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-ethoxy-1-ethylpyrazol-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O2/c1-3-23-13-16(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)15-7-5-14(19)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRAAXRWDCCXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, ethyl 3-oxopentanoate reacts with hydrazine hydrate in ethanol under reflux to yield 1H-pyrazole-4-carboxylate derivatives. However, regioselectivity challenges arise when introducing substituents at the 1- and 3-positions.

Optimized Protocol (Adapted from):

- Cyclization : Ethyl 3-ethoxy-4-oxopentanoate (10 mmol) and ethylhydrazine oxalate (12 mmol) are refluxed in ethanol (50 mL) for 12 hours.

- Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.

- Alkylation : The crude pyrazole is treated with ethyl bromide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 50°C for 6 hours to install the N-ethyl group.

Key Data:

Carbonyl Activation

The 4-carboxylate group is converted to an acyl chloride for subsequent coupling:

- Hydrolysis : The ethyl ester (5 mmol) is saponified with NaOH (2M, 10 mL) in ethanol (20 mL) at reflux for 4 hours.

- Acid Chloride Formation : The resulting carboxylic acid is treated with thionyl chloride (10 mL) at 60°C for 2 hours, yielding the acyl chloride.

Synthesis of 4-(4-Fluorophenyl)piperazine

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-fluoro-4-bromobenzene under Ullmann conditions:

- Reaction : Piperazine (10 mmol), 1-fluoro-4-bromobenzene (12 mmol), CuI (0.1 eq), and K₂CO₃ (3 eq) in DMF (30 mL) are heated at 110°C for 24 hours.

- Purification : The product is isolated via filtration and recrystallized from ethanol.

Key Data:

- Yield: 74%.

- Characterization: $$ ^{19}F $$-NMR (CDCl₃) δ -114.2 ppm; LC/MS (ESI): m/z 195 [M + H]⁺.

Coupling of Pyrazole and Piperazine Subunits

Friedel-Crafts Acylation

The acyl chloride (5 mmol) is reacted with 4-(4-fluorophenyl)piperazine (5.5 mmol) in dichloromethane (30 mL) with AlCl₃ (1.2 eq) at 0°C for 2 hours, followed by room temperature stirring for 12 hours.

Optimization Insights:

- Solvent : Dichloromethane outperforms THF due to better Lewis acid solubility.

- Catalyst : AlCl₃ provides higher yields compared to FeCl₃.

Key Data:

- Yield: 82%.

- Characterization: $$ ^1H $$-NMR (DMSO-d₆) δ 1.28 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.85–3.10 (m, 8H, piperazine-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 6.95–7.05 (m, 4H, Ar-H).

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Cross-Coupling (From)

A palladium-catalyzed coupling installs the fluorophenyl group post-ketone formation:

- Intermediate : (3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone (3 mmol) is reacted with 4-fluorophenylboronic acid (3.3 mmol), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3 eq) in dioxane/H₂O (3:1) at 80°C for 18 hours.

Key Data:

- Yield: 65%.

- Advantage: Avoids harsh Friedel-Crafts conditions but requires additional purification steps.

Industrial-Scale Considerations

- Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic steps (e.g., acyl chloride formation).

- Green Chemistry : Solvent recovery systems and catalytic reagent recycling reduce environmental impact.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and pharmacological profiles:

Structural and Functional Insights

- Pyrazole vs.

- Piperazine Substitutions : The 4-(4-fluorophenyl)piperazine in the target compound is structurally analogous to Y030-0383 but lacks the sulfonyl or bromophenyl groups seen in other derivatives, which are critical for covalent binding or halogen-mediated interactions .

- Biological Activity : While the target compound’s activity remains uncharacterized, its piperazine-pyrazole core aligns with compounds showing AChE inhibition (e.g., IC₅₀ = 0.5 µM in ) and kinase modulation (e.g., V011-0431 in ) .

Pharmacokinetic and Physicochemical Properties

- logP and Solubility : The target compound’s calculated logP (~3.0–3.5) aligns with Y030-0383 (logP = 3.36) and sulfonamide derivatives (logP = 3.36–3.96), suggesting moderate blood-brain barrier permeability .

- Metabolic Stability : Ethoxy and ethyl groups may reduce oxidative metabolism compared to methylsulfonyl () or bromophenyl () analogs .

Biological Activity

The compound (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C_{18}H_{22}FN_{3}O_{2}

- SMILES : CC(C)N1C(=O)C(C=C1)C2CCN(CC2)C(=O)C(C)OCC

This structure features a pyrazole ring, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological profile.

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, pyrazole derivatives have shown promising results against the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers. The compound's ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This effect can be attributed to its interaction with signaling pathways that regulate inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of pyrazole derivatives. The compound has been evaluated against various bacterial strains and phytopathogenic fungi, showing moderate to excellent inhibitory effects. For example, a related pyrazole derivative was found to exhibit higher antifungal activity than standard treatments against several pathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Key factors influencing the activity include:

- Substituents on the Pyrazole Ring : Variations in the ethoxy or fluorophenyl groups can significantly impact potency and selectivity.

- Piperazine Moiety : The presence of a piperazine ring enhances solubility and bioavailability, contributing to improved pharmacokinetic properties.

A study employing molecular docking techniques revealed that specific modifications could enhance binding affinity to target proteins involved in tumor progression and inflammation .

Case Study 1: Antitumor Efficacy

In a study published in Nature Reviews Cancer, researchers synthesized a series of pyrazole derivatives, including the compound in focus. They evaluated their efficacy against melanoma cell lines harboring the BRAF(V600E) mutation. Results indicated that certain modifications led to IC50 values significantly lower than those of existing therapies, showcasing the potential of this compound as an antitumor agent .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation published in Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of various pyrazole derivatives. The study found that the compound inhibited NF-kB signaling pathways, leading to reduced expression of inflammatory mediators. This finding supports its potential use in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step routes:

Pyrazole core formation : Cyclocondensation of hydrazines with β-keto esters or via 1,3-dipolar cycloaddition.

Piperazine moiety preparation : Substitution reactions on 1-(4-fluorophenyl)piperazine.

Coupling : Use of coupling agents (e.g., EDC/HOBt) to join the pyrazole and piperazine via a ketone linker.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for achieving >95% purity. Monitor via TLC and HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Techniques :

- NMR : , , and 2D NMR (e.g., HSQC, HMBC) to verify substituent positions and connectivity.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and aromatic C-F (~1200 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and confirms the Z/E configuration of substituents .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the regioselectivity of nucleophilic substitutions on the pyrazole and piperazine moieties?

- Mechanistic Insights :

- Pyrazole reactivity : The 4-position is electron-deficient due to the ethoxy group, favoring nucleophilic attack. Polar aprotic solvents (e.g., DMF) enhance SN2 pathways.

- Piperazine substitutions : Steric hindrance at the piperazine N-atom requires elevated temperatures (80–100°C) for alkylation.

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., mono-substitution), while prolonged heating drives di-substitution .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly regarding the 4-fluorophenyl group?

- SAR Analysis :

- Fluorine’s role : The 4-fluorophenyl group enhances lipophilicity and bioavailability (logP optimization) and stabilizes π-π interactions with aromatic residues in target proteins (e.g., serotonin receptors).

- Ethoxy group impact : Electron-withdrawing effects modulate pyrazole ring electronics, affecting binding affinity.

- Piperazine flexibility : Conformational studies (molecular dynamics) reveal that rigidifying the piperazine (e.g., via sp-hybridized linkers) improves selectivity .

Q. How can conflicting data on this compound’s pharmacological activity (e.g., agonist vs. antagonist effects) be resolved?

- Experimental Design :

- Dose-response curves : Test across a broad concentration range (nM–μM) to identify biphasic effects.

- Receptor profiling : Use radioligand binding assays against a panel of related receptors (e.g., 5-HT, D) to assess cross-reactivity.

- Cell line variability : Compare results in transfected vs. endogenous receptor models to rule out cell-specific artifacts .

Q. What strategies mitigate solubility challenges during in vivo studies of this compound?

- Formulation Approaches :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG-400 mixtures to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the ethoxy or piperazine positions.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability and controlled release .

Q. How can computational modeling predict the compound’s interaction with biological targets such as GPCRs?

- In Silico Workflow :

Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (e.g., dopamine D).

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability and key interactions (e.g., hydrogen bonds with Ser192/193).

QSAR : Train models on analog datasets to predict IC values for untested targets .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Coupling Temperature | 0–5°C (slow addition) | Reduces side-product formation |

| Catalyst | Hünig’s base (DIPEA) | Enhances amide bond formation |

| Purification Solvent | Ethyl acetate:Hexane (3:7) | Separates polar impurities |

Table 2 : Biological Activity Comparison with Analogs

| Compound Modification | IC (nM) 5-HT | Selectivity (5-HT/D) |

|---|---|---|

| 4-Fluorophenyl (target) | 12 ± 2 | 8.5 |

| 4-Chlorophenyl | 25 ± 4 | 3.2 |

| Piperazine replaced by morpholine | >1000 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.